3-Methyl-2-nitrobenzyl alcohol

Leimgruber–Batcho indole synthesis 7-formyl-indole intermediate hydroxyl protecting group strategy

Researchers seeking 7-substituted indoles often encounter regioisomeric mixtures with generic ortho-nitrobenzyl alcohols. 3-Methyl-2-nitrobenzyl alcohol (CAS 80866-76-8) provides the essential ortho-nitro/meta-methyl substitution pattern for exclusive Leimgruber-Batcho cyclization to 7-formyl-indole. • Specific substitution pattern eliminates regioisomer formation, ensuring consistent 7-substituted indole product. • Supplied as ≥98% pure crystalline solid (mp 48-50 °C); compatible with melt processing and flow chemistry. • In stock for immediate procurement; ambient global shipping.

Molecular Formula C8H9NO3
Molecular Weight 167.16 g/mol
CAS No. 80866-76-8
Cat. No. B1332361
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-2-nitrobenzyl alcohol
CAS80866-76-8
Molecular FormulaC8H9NO3
Molecular Weight167.16 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)CO)[N+](=O)[O-]
InChIInChI=1S/C8H9NO3/c1-6-3-2-4-7(5-10)8(6)9(11)12/h2-4,10H,5H2,1H3
InChIKeyNELPTBUSFQMYOB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methyl-2-nitrobenzyl alcohol: Core Identity & Sourcing


3-Methyl-2-nitrobenzyl alcohol (CAS 80866-76-8), systematically named (3-methyl-2-nitrophenyl)methanol, is a disubstituted aromatic alcohol of molecular formula C₈H₉NO₃ and molecular weight 167.16 g/mol . It belongs to the class of ortho-nitrobenzyl alcohols that serve as versatile building blocks in heterocyclic synthesis, featuring a hydroxymethyl group at the benzylic position, a nitro group at the 2-position, and a methyl group at the 3-position [1]. The compound is supplied as a faint yellow crystalline powder with a melting point of 48–50 °C, a flash point of 113 °C, and a standard commercial purity specification of ≥98% (GC) . Its primary documented application is as a starting reagent in the Leimgruber–Batcho indole synthesis, where it undergoes condensation with N,N-dimethylformamide dimethyl acetal followed by catalytic hydrogenation to yield 7-hydroxymethyl-indole, a precursor to 7-formyl-indole [2].

3-Methyl-2-nitrobenzyl alcohol: Substitution Limitations


Substitution of 3-methyl-2-nitrobenzyl alcohol with its close structural analogs—including unsubstituted 2-nitrobenzyl alcohol (CAS 612-25-9), the regioisomer 2-methyl-3-nitrobenzyl alcohol (CAS 23876-13-3), or the oxidized derivative 3-methyl-2-nitrobenzaldehyde (CAS 5858-27-5)—introduces quantifiable differences in reaction yield, regiochemical outcome, and physicochemical handling properties [1]. In the Leimgruber–Batcho indole synthesis, the specific ortho-nitro/meta-methyl substitution pattern governs both the enamine condensation step and the direction of reductive cyclization, determining whether the 7-substituted indole product is obtained at all [1]. Protected versus unprotected hydroxyl forms of the same scaffold produce a 2.2-fold yield differential (22% vs. 48%), demonstrating that even subtle changes to the benzylic alcohol functionality substantially alter process efficiency [1]. Physicochemical parameters diverge sharply: the target compound melts at 48–50 °C versus 69–72 °C for unsubstituted 2-nitrobenzyl alcohol, a ~20 °C depression that affects solid-handling logistics and solvent-free processing workflows . These compound-specific differences make generic interchange scientifically untenable without re-optimization of the entire synthetic sequence.

3-Methyl-2-nitrobenzyl alcohol: Head-to-Head Analog Comparison


Hydroxyl Protection Effect on Indole Formation Yield

In the Leimgruber–Batcho synthesis of 7-formyl-indole, 3-methyl-2-nitrobenzyl alcohol bearing a free hydroxyl group (1a) undergoes condensation with N,N-dimethylformamide dimethyl acetal to give enamine 2a, which upon catalytic hydrogenation affords 7-hydroxymethyl-indole (4) in 22% yield. When the same scaffold is protected as the pivaloyl ester, the yield rises to 39%; protection as the tetrahydropyranyl (THP) ether further increases the yield to 48% [1]. Thus, the free alcohol form—the commercially supplied compound—delivers a baseline yield of 22%, while protected variants achieve 1.8- to 2.2-fold higher yields under identical condensation and hydrogenation conditions [1].

Leimgruber–Batcho indole synthesis 7-formyl-indole intermediate hydroxyl protecting group strategy

Melting Point Difference and Solid-Phase Handling

3-Methyl-2-nitrobenzyl alcohol exhibits a melting point of 48–50 °C as determined by the capillary method and reported across multiple vendor certificates of analysis . In contrast, the unsubstituted parent compound, 2-nitrobenzyl alcohol (CAS 612-25-9), melts at 69–72 °C . The 3-methyl substituent thus depresses the melting point by approximately 20 °C (ΔTₘ ≈ 19–22 °C), shifting the compound from a high-melting solid that requires external heating for liquefaction into a range accessible via mild warming or even ambient conditions in warm laboratories.

physicochemical characterization melting point solid-state processing

Lipophilicity Impact on Extraction and Chromatography

The computed octanol–water partition coefficient (XLogP3) for 3-methyl-2-nitrobenzyl alcohol is 1.7 [1]. For the unsubstituted 2-nitrobenzyl alcohol, the XLogP3 is 1.2, as independently reported in PubChem and vendor databases [2]. The addition of a single methyl group at the 3-position increases the predicted logP by 0.5 units (a factor of ~3.2 in partition ratio), attributable to the incremental hydrophobicity of the methyl substituent on the aromatic ring.

lipophilicity XLogP3 chromatographic retention

Regiochemical Specificity for 7-Substituted Indole Synthesis

The Leimgruber–Batcho indole synthesis proceeds from ortho-nitrotoluenes: the nitro group must be ortho to the reactive benzylic position to enable enamine formation and subsequent reductive cyclization. In 3-methyl-2-nitrobenzyl alcohol, the nitro group at C-2 is ortho to the hydroxymethyl-bearing C-1, while the methyl group occupies C-3 (meta to the benzylic position). This specific substitution pattern yields 7-substituted indoles after cyclization—the methyl at C-3 of the benzene ring becomes the C-7 position of the indole product [1]. In contrast, the regioisomer 2-methyl-3-nitrobenzyl alcohol (CAS 23876-13-3) places the nitro group meta to the benzylic position, making it incompatible with the Leimgruber–Batcho mechanism and instead has been employed in nosiheptide fragment E synthesis via an entirely different six-step route in 32% overall yield [2].

regioselective cyclization indole substitution pattern ortho-nitro toluene positional isomer

Validated HPLC Method for Purity Assessment

A dedicated reverse-phase HPLC method for 3-methyl-2-nitrobenzyl alcohol has been validated using a Newcrom R1 column with a mobile phase composed of acetonitrile, water, and phosphoric acid (with formic acid substitution for MS-compatible detection) [1]. The standard commercial purity specification is ≥98% (GC), with multiple independent vendors (Sigma-Aldrich, AKSci, Apollo Scientific, Aladdin) consistently supplying material at this purity level, allowing for direct use in synthesis without additional purification . While no published direct chromatographic comparison under identical conditions with 2-nitrobenzyl alcohol is available, the validated method provides a reproducible quality benchmark for lot-to-lot consistency assessment in procurement.

HPLC purity analysis reversed-phase chromatography quality control specification

3-Methyl-2-nitrobenzyl alcohol: Key Application Scenarios


7-Formyl-Indole Synthesis via Leimgruber–Batcho Chemistry

3-Methyl-2-nitrobenzyl alcohol is the direct starting material for the concise two-step Leimgruber–Batcho synthesis of 7-formyl-indole, a key intermediate in medicinal chemistry programs targeting 7-substituted indole scaffolds [1]. The 3-methyl-2-nitro substitution pattern ensures cyclization occurs exclusively to place the hydroxymethyl (and subsequently formyl) functionality at the 7-position of the indole ring. Users should note the 22% baseline yield with the free alcohol form and consider in situ hydroxyl protection (pivaloyl: 39%; THP: 48%) if higher throughput is required [1]. This synthetic route has been employed at the Glenmark Research Centre for discovery-phase indole library production, demonstrating scalability from milligram to multi-gram scale [1].

Reduction to 2-Amino-3-methylbenzyl Alcohol

Catalytic hydrogenation or chemical reduction (e.g., LiAlH₄ in THF) of the nitro group in 3-methyl-2-nitrobenzyl alcohol cleanly yields 2-amino-3-methylbenzyl alcohol (CAS 57772-50-6), a bifunctional aniline–alcohol building block used in pharmaceutical intermediate synthesis and as an oxidation catalyst precursor . The ortho relationship between the amino and hydroxymethyl groups in the reduced product creates a chelating scaffold exploited in transition-metal catalysis and ligand design. The 98% purity specification of the commercial nitro compound ensures that reduction proceeds without interference from impurities that could poison hydrogenation catalysts or generate side products in multi-step sequences .

Analytical Reference Standard and HPLC Method Development

The validated Newcrom R1 reversed-phase HPLC method provides a ready-to-implement analytical protocol for purity assessment and impurity profiling of 3-methyl-2-nitrobenzyl alcohol [2]. The compound's XLogP3 of 1.7 (versus 1.2 for unsubstituted 2-nitrobenzyl alcohol) results in longer retention under reversed-phase conditions, enabling baseline separation from less lipophilic analogs in mixture analysis [3]. The method is scalable from analytical to preparative separations and is compatible with MS detection when phosphoric acid is replaced with formic acid, making it suitable for reaction monitoring in both academic and industrial process chemistry laboratories [2].

Low-Temperature Melt-Processing for Continuous Flow Chemistry

With a melting point of 48–50 °C —approximately 20 °C lower than unsubstituted 2-nitrobenzyl alcohol (69–72 °C)—3-methyl-2-nitrobenzyl alcohol can be liquefied under mild heating conditions compatible with continuous flow microreactor setups. This property enables solvent-free or solvent-minimized processing (e.g., neat Dess–Martin oxidation to 3-methyl-2-nitrobenzaldehyde, Dess–Martin reagent, MeCN, 25 °C, 16 h ) without the thermal degradation risk associated with higher-melting analogs. The lower energy input for phase transition also reduces operational costs in scaled-up melt-facilitated reactions or hot-filtration purification workflows.

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